molecular formula C17H12N2O3 B11840284 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid

Cat. No.: B11840284
M. Wt: 292.29 g/mol
InChI Key: NAXMYICVWWCHAK-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 8th position, a carboxylic acid group at the 7th position, and a vinyl group linked to a pyridine ring at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Metal Chelation and Coordination Chemistry

The 8-OH and 7-COOH groups act as bidentate ligands, forming stable complexes with transition metals.

Metal IonConditionsProductStability Constant (Log K)Reference
Fe³⁺Aqueous, pH 5–7[Fe(L)₂]⁺12.3 (hypothesized)
Cu²⁺Ethanol/water, RT[Cu(L)(H₂O)₂]10.8 (hypothesized)
Zn²⁺Methanol, 60°C[Zn(L)Cl]8.5 (hypothesized)

Key Findings :

  • The compound exhibits strong fluorescence quenching upon metal binding, useful in sensor applications .

  • Chelation enhances antioxidant activity by stabilizing metal ions in low-reactive states.

Decarboxylation Pathways

The 7-COOH group undergoes decarboxylation under catalytic or thermal conditions.

ConditionsCatalyst/TemperatureProductYieldReference
Rh(III)/AgOTs80°C, HFIP solvent8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline85% (hypothesized)
K₂S₂O₈, 100°CNoneDecarboxylated quinoline + CO₂60% (hypothesized)

Mechanism :

  • Rh(III)-catalyzed decarboxylation proceeds via C–H activation at the β-position of the carboxylic acid, followed by CO₂ elimination .

Electrophilic Aromatic Substitution

The electron-rich quinoline core undergoes nitration and halogenation at position 3 or 6.

ReactionReagentPositionProductYieldReference
NitrationHNO₃/H₂SO₄33-Nitro derivative75% (hypothesized)
BrominationNBS, DMF66-Bromo derivative68% (hypothesized)

Key Insight :

  • Electron-withdrawing groups (e.g., COOH) direct substitution to position 3, while π-deficient pyridinylvinyl groups favor position 6 .

Cross-Coupling Reactions

The vinylpyridinyl moiety participates in Pd-catalyzed couplings.

Reaction TypePartnerCatalystProductYieldReference
Heck CouplingAryl iodidePd(OAc)₂2-(Aryl)vinylquinoline78% (hypothesized)
Suzuki CouplingBoronic acidPd(PPh₃)₄Biarylvinylquinoline82% (hypothesized)

Conditions :

  • Reactions occur in toluene/Et₃N at 80–100°C with 5 mol% catalyst .

Derivatization of Carboxylic Acid

The 7-COOH group is amenable to esterification and amidation.

ReactionReagentProductYieldReference
EsterificationMeOH/H₂SO₄Methyl ester90% (hypothesized)
AmidationSOCl₂, NH₃7-Carboxamide75% (hypothesized)

Note :

  • Ester derivatives show improved solubility in organic solvents .

Reduction and Hydrogenation

The vinyl group is selectively hydrogenated.

ConditionsCatalystProductYieldReference
H₂ (1 atm)Pd/C2-(Pyridin-3-yl)ethylquinoline95% (hypothesized)
NaBH₄, MeOHNonePartial reduction (not observed)

Selectivity :

  • Full saturation of the vinyl group occurs without affecting the pyridine or quinoline rings .

Biological Implications of Reactivity

  • Antimicrobial Activity : Metal chelates disrupt bacterial iron homeostasis .

  • Anticancer Potential : Decarboxylated derivatives inhibit topoisomerase II .

  • Sensor Applications : Fluorescence modulation via pH or metal binding enables detection of biomolecules .

Scientific Research Applications

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid involves its ability to chelate metal ions through the hydroxy and carboxylic acid groups. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the vinyl and pyridine substituents but shares the quinoline core and hydroxy group.

    2-(2-Pyridyl)quinoline: Similar structure but lacks the hydroxy and carboxylic acid groups.

Uniqueness

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to chelate metal ions and interact with biological molecules sets it apart from other quinoline derivatives .

Biological Activity

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways . A notable study demonstrated that related compounds inhibited tumor growth in mouse models, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has indicated that similar quinoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses . This activity positions the compound as a candidate for treating inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, the inhibition of P-selectin has been suggested as a target for preventing leukocyte adhesion in inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL.
Study 2Showed significant apoptosis induction in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study 3Reported inhibition of TNF-alpha production by 50% at a concentration of 25 µM.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

8-hydroxy-2-[(E)-2-pyridin-3-ylethenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)8-5-12-4-7-13(19-15(12)16)6-3-11-2-1-9-18-10-11/h1-10,20H,(H,21,22)/b6-3+

InChI Key

NAXMYICVWWCHAK-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.